Z-beta-Ala-osu Z-beta-Ala-osu
Brand Name: Vulcanchem
CAS No.: 53733-97-4
VCID: VC21540523
InChI: InChI=1S/C15H16N2O6/c18-12-6-7-13(19)17(12)23-14(20)8-9-16-15(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,21)
SMILES: C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2
Molecular Formula: C15H16N2O6
Molecular Weight: 320.3 g/mol

Z-beta-Ala-osu

CAS No.: 53733-97-4

Cat. No.: VC21540523

Molecular Formula: C15H16N2O6

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

Z-beta-Ala-osu - 53733-97-4

CAS No. 53733-97-4
Molecular Formula C15H16N2O6
Molecular Weight 320.3 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C15H16N2O6/c18-12-6-7-13(19)17(12)23-14(20)8-9-16-15(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,21)
Standard InChI Key XBQSLJICWKEVSC-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2

Chemical Identity and Structure

Basic Identification

Z-beta-Ala-osu is identified by the CAS registry number 53733-97-4 and possesses the molecular formula C15H16N2O6 . The compound has a precise molecular weight of 320.30 g/mol, making it a medium-sized molecule commonly employed in organic synthesis procedures . The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)propanoate, which systematically describes its chemical structure .

Structural Components

The molecule consists of three key structural components that define its reactivity and applications:

  • The Z-protecting group (benzyloxycarbonyl or Cbz group): A common protecting group for amines in peptide synthesis

  • Beta-alanine: A non-proteinogenic amino acid with the amine group at the beta position

  • OSu (N-hydroxysuccinimide ester): An activation group that enhances reactivity for coupling reactions

Structural Representation

The compound features a phenylmethoxycarbonyl (Z or Cbz) protecting group attached to the amino group of beta-alanine, while the carboxylic acid terminus is activated as an N-hydroxysuccinimide ester . This arrangement creates a reactive species ideal for peptide bond formation without unwanted side reactions.

Physical and Chemical Properties

Chemical Properties

The chemical behavior of Z-beta-Ala-osu is defined by several computed properties as shown in Table 1:

PropertyValueSource
Molecular Weight320.30 g/molComputed by PubChem 2.2
XLogP3-AA0.4Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count6Computed by Cactvs 3.4.8.18
Rotatable Bond Count8Computed by Cactvs 3.4.8.18
Exact Mass320.10083623 DaComputed by PubChem 2.2

These properties contribute to the compound's solubility profile, reactivity patterns, and biological interactions. The moderate XLogP3 value suggests a balance between hydrophilic and hydrophobic character, while the hydrogen bond counts indicate potential for intermolecular interactions .

Reactivity Profile

The N-hydroxysuccinimide ester portion of Z-beta-Ala-osu makes it particularly reactive toward nucleophiles, especially primary amines . This reactivity is the basis for its application in peptide coupling reactions, where it readily forms amide bonds under mild conditions. The Z-protecting group remains stable during these coupling reactions but can be selectively removed through catalytic hydrogenation when needed.

Nomenclature and Identification Systems

Systematic Nomenclature

The systematic IUPAC name for Z-beta-Ala-osu is (2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)propanoate . This name systematically describes the chemical structure according to IUPAC conventions. The name was computed by Lexichem TK 2.7.0 and is included in the PubChem database .

Chemical Identifiers

Several standardized chemical identifiers are associated with Z-beta-Ala-osu, facilitating its unambiguous identification across different chemical databases and literature:

Identifier TypeValueSource
PubChem CID14655931PubChem
InChIInChI=1S/C15H16N2O6/c18-12-6-7-13(19)17(12)23-14(20)8-9-16-15(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,21)Computed by InChI 1.0.6
InChIKeyXBQSLJICWKEVSC-UHFFFAOYSA-NComputed by InChI 1.0.6
SMILESC1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2Computed by OEChem 2.3.0
CAS Number53733-97-4Chemical databases
Safety AspectDetailsSource
GHS SymbolGHS07 (Warning)Chemical databases
Signal WordWarningChemical databases
Hazard StatementsH302-H315-H319-H335Chemical databases
Precautionary StatementsP261-P305+P351+P338Chemical databases

These classifications indicate that Z-beta-Ala-osu may cause harmful effects if swallowed (H302), can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Applications in Chemical Research

Peptide Synthesis Applications

The primary application of Z-beta-Ala-osu lies in peptide synthesis, where it serves as an activated beta-alanine derivative. The N-hydroxysuccinimide ester functionality enables efficient coupling with amino groups under mild conditions, making it valuable for:

  • Incorporation of beta-alanine into peptide sequences

  • Synthesis of modified peptides and peptidomimetics

  • Preparation of bioconjugates and labeled compounds

  • Development of peptide-based pharmaceutical intermediates

The Z-protecting group provides orthogonal protection that can be selectively removed after the coupling reaction, allowing for controlled sequential synthesis.

Chemical Reactivity and Synthesis Considerations

Reactivity in Peptide Coupling

The N-hydroxysuccinimide ester in Z-beta-Ala-osu functions as a leaving group during peptide coupling reactions. When reacting with an amino group, the N-hydroxysuccinimide portion is displaced, forming an amide bond between beta-alanine and the coupling partner. This reaction occurs efficiently under mild conditions, typically in aprotic solvents such as DMF or dichloromethane, often in the presence of a base like triethylamine or diisopropylethylamine.

Stability Considerations

Z-beta-Ala-osu, like other activated esters, is susceptible to hydrolysis in aqueous environments, which can reduce its effectiveness in coupling reactions. Proper storage conditions are essential to maintain reactivity, with recommendations typically including:

  • Storage in a sealed container

  • Maintenance of dry conditions

  • Refrigeration (2-8°C) for extended shelf life

  • Protection from light and moisture

These precautions help preserve the compound's integrity and reactivity for synthetic applications.

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